molecular formula C11H12O4 B1435989 Methyl 3-carboxyphenylpropanoate CAS No. 1400819-74-0

Methyl 3-carboxyphenylpropanoate

Cat. No.: B1435989
CAS No.: 1400819-74-0
M. Wt: 208.21 g/mol
InChI Key: AIOFTBCQVHMTHC-UHFFFAOYSA-N
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Description

Methyl 3-carboxyphenylpropanoate: is an organic compound with the molecular formula C11H12O4. It is a methyl ester derivative of 3-carboxyphenylpropanoic acid. This compound is known for its white crystalline powder-like appearance and moderate lipophilicity, making it slightly soluble in water .

Scientific Research Applications

Methyl 3-carboxyphenylpropanoate is widely used in various scientific research fields due to its unique chemical properties. Some of its applications include:

Safety and Hazards

The safety data sheet for Methyl 3-carboxyphenylpropanoate suggests that it should not be used for food, drug, pesticide, or biocidal product use . Any clothing contaminated by the product should be immediately removed, and the person should be moved out of the dangerous area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-carboxyphenylpropanoate can be synthesized through the esterification of 3-carboxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the starting materials to the desired ester product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carboxyphenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-carboxyphenylpropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-carboxyphenylpropanoate is unique due to the presence of both the ester and carboxyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthesis and research compared to its similar compounds .

Properties

IUPAC Name

3-(1-methoxy-1-oxopropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(14)15-2)8-4-3-5-9(6-8)10(12)13/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTBCQVHMTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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